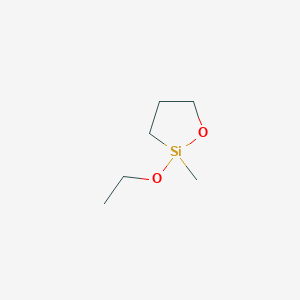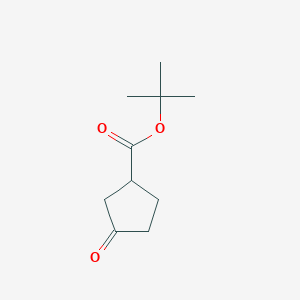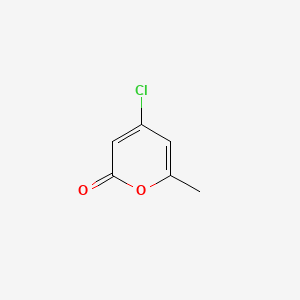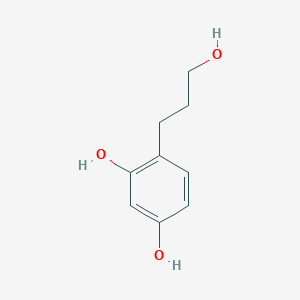
2-Ethoxy-2-methyl-1,2-oxasilolane
Descripción general
Descripción
2-Ethoxy-2-methyl-1,2-oxasilolane, also known as EMOS, is a cyclic organosilicon compound that has gained attention in scientific research due to its unique properties. EMOS has a three-membered ring structure that contains silicon, oxygen, and carbon atoms. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
One area of research focuses on the biodegradation and environmental fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE), which shares structural similarities with 2-Ethoxy-2-methyl-1,2-oxasilolane. Studies have identified microorganisms in soil and groundwater capable of aerobically degrading ETBE, a process that begins with the hydroxylation of the ethoxy carbon. This research is critical for understanding how such compounds can be broken down in the environment, potentially reducing their impact on groundwater and soil pollution (Thornton et al., 2020).
Organic Ultraviolet Filters
Another research domain pertains to organic ultraviolet filters (OUVFs) used in sunscreens and other products, where compounds like 2-Ethoxy-2-methyl-1,2-oxasilolane might find application due to their chemical properties. A review has summarized the toxic effects of OUVFs on marine and freshwater organisms, indicating potential ecological risks associated with their widespread use. Understanding the ecological impact of such compounds is crucial for developing safer and more environmentally friendly UV filters (Carve et al., 2020).
Denture Base Composite Construction
In the field of dentistry, research has explored the use of titanium-derived fillers in denture base composite construction as alternatives to conventional fillers. The incorporation of organo-silicon compounds, possibly including derivatives of 2-Ethoxy-2-methyl-1,2-oxasilolane, could enhance the mechanical properties and radiopacity behavior of poly(methyl methacrylate) (PMMA)-based denture materials. This application underscores the potential of organo-silicon compounds in improving the durability and functionality of dental prosthetics (Elshereksi et al., 2014).
Surface Modification for Nanocomposites
The modification of wood and other materials with silicon compounds for the development of organic-inorganic nanocomposites is another area of application. Such treatments, which may utilize compounds like 2-Ethoxy-2-methyl-1,2-oxasilolane, can significantly improve the properties of materials, including thermal stability, mechanical strength, and resistance to environmental degradation. This research highlights the versatility of organo-silicon compounds in enhancing material properties for various industrial applications (Mai & Militz, 2004).
Propiedades
IUPAC Name |
2-ethoxy-2-methyloxasilolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-3-7-9(2)6-4-5-8-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVAWMSQIHCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(CCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597781 | |
| Record name | 2-Ethoxy-2-methyl-1,2-oxasilolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-methyl-1,2-oxasilolane | |
CAS RN |
1776-98-3 | |
| Record name | 2-Ethoxy-2-methyl-1,2-oxasilolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3048556.png)


![4-[(2-Ethylhexyl)oxy]aniline](/img/structure/B3048561.png)





![Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3048571.png)
